![molecular formula C12H12O3 B4896546 [5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
[5-(4-methoxyphenyl)-2-furyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-methoxyphenyl)-2-furyl]methanol, also known as Furfuryl 4-methoxyphenyl methanol (FMOM), is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a derivative of furfuryl alcohol and has a furan ring structure with a methoxyphenyl group attached at position five. FMOM has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of FMOM is not fully understood, but it is believed to act through a variety of pathways. FMOM has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, FMOM has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects
FMOM has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. FMOM has also been found to inhibit the expression of inflammatory mediators such as iNOS and COX-2. In animal studies, FMOM has been shown to reduce the severity of inflammatory diseases such as colitis and arthritis. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
FMOM has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a versatile tool for studying various disease processes. However, there are also some limitations to using FMOM in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, FMOM has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several areas of future research that could be explored with FMOM. One potential direction is to investigate the compound's potential as a neuroprotective agent. FMOM has been shown to inhibit the production of inflammatory cytokines that are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is to explore the use of FMOM as an antimicrobial agent. The compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the toxicity and side effects of FMOM, particularly in vivo, in order to assess its potential for use in human medicine.
Méthodes De Synthèse
FMOM can be synthesized via the condensation reaction between furfuryl alcohol and p-anisaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography. The yield of FMOM is typically around 80-90%.
Applications De Recherche Scientifique
FMOM has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects, making it a promising candidate for the development of new drugs. FMOM has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAPZNMAHAPRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6049111 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

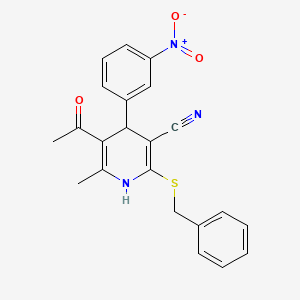
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)
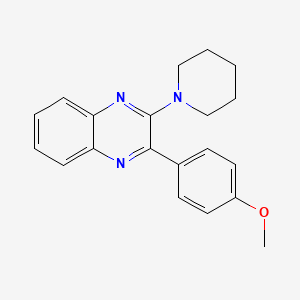
![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
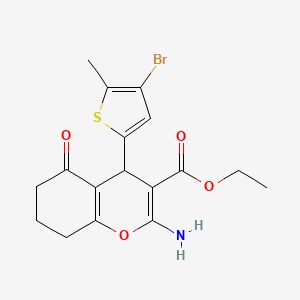
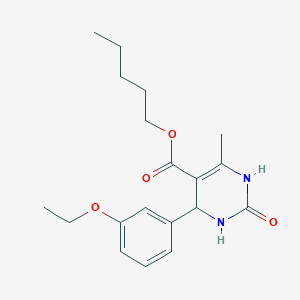
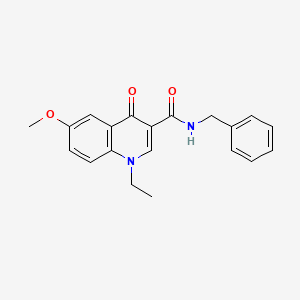
![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)
![N-(4-fluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4896530.png)
![9-(2-furyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4896531.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)
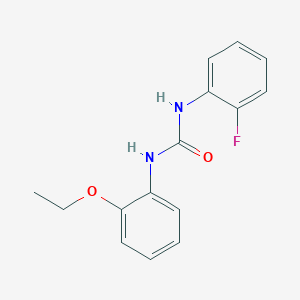
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)